3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a diphenylpyrazole moiety, and a thioxothiazolidinone core. The molecular formula of this compound is C25H23N3OS2, and it has a molecular weight of 445.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-cyclohexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted thiazolidinone derivatives
Scientific Research Applications
3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with cellular components, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-5-((1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- 3-Cyclohexyl-5-((1-phenyl-3-(4-isopropoxyphenyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- 3-Cyclohexyl-5-((1-phenyl-3-(4-ethoxy-3-methylphenyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Uniqueness
3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexyl group, diphenylpyrazole moiety, and thioxothiazolidinone core imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .
Properties
CAS No. |
623940-37-4 |
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Molecular Formula |
C25H23N3OS2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23N3OS2/c29-24-22(31-25(30)28(24)21-14-8-3-9-15-21)16-19-17-27(20-12-6-2-7-13-20)26-23(19)18-10-4-1-5-11-18/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2/b22-16- |
InChI Key |
FSFSDDYRURYRBM-JWGURIENSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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